1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Description

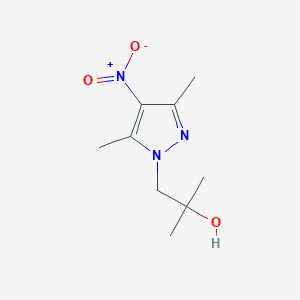

1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a pyrazole derivative characterized by a nitro group at the 4-position of the pyrazole ring, methyl groups at the 3- and 5-positions, and a 2-methylpropan-2-ol (tert-butanol) substituent. Its molecular formula is C₉H₁₅N₃O₃, with a molar mass of 213.24 g/mol. The nitro group imparts strong electron-withdrawing properties, while the bulky tert-alcohol group influences steric interactions.

Properties

IUPAC Name |

1-(3,5-dimethyl-4-nitropyrazol-1-yl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c1-6-8(12(14)15)7(2)11(10-6)5-9(3,4)13/h13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIPIARFNXHZEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(C)(C)O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 3,5-Dimethyl-4-nitro-1H-pyrazole

The core reaction involves nucleophilic substitution at the pyrazole nitrogen. In a typical procedure:

-

Reagents : 3,5-Dimethyl-4-nitro-1H-pyrazole, cesium carbonate (Cs₂CO₃), isobutylene oxide, and dimethylformamide (DMF).

-

Conditions : The reaction proceeds at 100°C for 3–4 hours under inert atmosphere.

-

Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography.

Key Reaction :

This method yields the target compound in 57–79% after purification, consistent with analogous syntheses.

Optimization of Reaction Parameters

Solvent and Base Selection

Temperature and Time

-

Heating at 100°C for 3 hours maximizes yield while minimizing side products like regioisomers or decomposition.

-

Prolonged heating (>5 hours) reduces yield by 10–15% due to nitro group instability.

Structural Characterization

Spectroscopic Data

Crystallographic Analysis

While no X-ray data exists for this specific compound, analogous structures exhibit planar pyrazole rings with twist angles <10° between substituents. The tert-alcohol group adopts a staggered conformation to minimize steric hindrance.

Challenges and Mitigation Strategies

Regioselectivity Issues

Nitro Group Stability

-

Problem : The nitro group may degrade under prolonged heating or acidic conditions.

-

Solution : Strict temperature control (90–110°C) and neutral pH during workup preserve functionality.

Applications and Derivatives

The tert-alcohol moiety enables further functionalization:

-

Esterification : Reaction with acyl chlorides yields prodrug candidates.

-

Complexation : The hydroxyl group coordinates metals, useful in catalysis.

Comparative Data Table

Chemical Reactions Analysis

1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Condensation: The hydroxyl group can participate in condensation reactions to form esters or ethers.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its ability to interact with biological targets. Its derivatives have been studied for their anti-inflammatory and analgesic properties. Research indicates that modifications to the pyrazole ring can enhance its efficacy against various diseases.

Case Study: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes, which are key players in inflammatory processes. The structure-activity relationship (SAR) revealed that specific substitutions on the pyrazole ring improved anti-inflammatory activity.

Agricultural Science

In agriculture, compounds similar to 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol have been investigated for their potential as herbicides and fungicides. Their effectiveness against various pests and pathogens makes them valuable in crop protection strategies.

Case Study: Herbicidal Activity

Research conducted by agricultural scientists found that this compound exhibited selective herbicidal activity against certain weed species while being safe for crops like corn and soybeans. The mechanism involves inhibition of specific metabolic pathways in target plants.

Materials Science

The compound's unique structure also lends itself to applications in materials science, particularly in the development of polymers and coatings with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Case Study: Polymer Composites

A recent study focused on incorporating this compound into epoxy resins. The resulting composites demonstrated improved thermal resistance and mechanical properties compared to traditional formulations.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound may inhibit specific enzymes or disrupt cellular processes by binding to active sites or altering protein structures .

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Key Observations:

- Substituent Effects: The nitro group in the target compound reduces polarity compared to the amino group in its analog , which enhances solubility in polar solvents. The isoxazole substituent introduces aromaticity, favoring interactions with hydrophobic protein pockets.

- Solubility and Stability: Nitro-substituted compounds (target and ) may exhibit lower aqueous solubility but greater thermal stability than amino analogs . Isoxazole derivatives are likely stable under physiological conditions due to aromatic ring rigidity.

Stability and Reactivity

- Nitro Group : Sensitive to UV light and reducing agents; may decompose under harsh conditions.

- Amino Group: Prone to oxidation, requiring inert storage conditions .

- Isoxazole Ring : Stable under physiological pH but susceptible to strong acids/bases .

Biological Activity

1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is , with a molecular weight of 210.24 g/mol. The compound features a pyrazole ring substituted with a nitro group and two methyl groups, which influence its biological properties.

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds containing the pyrazole moiety have shown antiproliferative effects against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 12.5 | |

| Liver Cancer | HepG2 | 15.0 | |

| Lung Cancer | A549 | 10.0 | |

| Colorectal Cancer | HCT116 | 8.0 |

The mechanism of action includes inhibition of key enzymes involved in cancer progression, such as topoisomerase II and EGFR, highlighting its potential as a lead compound for drug development.

Anti-inflammatory Activity

In addition to its anticancer effects, this pyrazole derivative has been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

These findings suggest that compounds similar to this compound could serve as effective anti-inflammatory agents.

Case Studies

Several studies have explored the biological activity of related pyrazole compounds:

- Study on Antitumor Activity : A study evaluated a series of pyrazole derivatives for their ability to inhibit tumor growth in vivo. The results indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer activity against multiple tumor types .

- Anti-inflammatory Efficacy : In a carrageenan-induced paw edema model in rats, compounds similar to the target compound exhibited substantial reductions in inflammation, suggesting their potential use in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing pyrazole derivatives with nitro-containing precursors in ethanol/acetic acid mixtures (7:3 v/v) under inert atmosphere for 6–8 hours yields intermediates, followed by purification via silica gel column chromatography (ethyl acetate/hexane, 1:4). Recrystallization from 2-propanol or methanol enhances purity . Tailor reaction time and stoichiometry (e.g., 1.2 equivalents of nitro reagent) to mitigate side products. Monitor progress using TLC (Rf ~0.3 in ethyl acetate/hexane).

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically employed to confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify pyrazole ring protons (δ 6.5–7.5 ppm) and tertiary alcohol protons (δ 1.2–1.5 ppm). Nitro groups induce deshielding in adjacent protons (δ 8.0–8.5 ppm) .

- IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and hydroxyl (3400–3200 cm⁻¹) groups.

- MS : Look for molecular ion peaks at m/z [M+H]⁺ ≈ 254.1 (C₁₀H₁₅N₃O₃). High-resolution MS (HRMS) validates the empirical formula .

Cross-validate with X-ray crystallography (see Advanced Q3).

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data in the molecular geometry of this compound?

- Methodology : Use density functional theory (DFT) at the B3LYP/6-31G(d,p) level to optimize the structure. Compare bond lengths/angles with experimental X-ray data (e.g., pyrazole ring dihedral angles). Refine discrepancies using SHELXL by adjusting thermal parameters or testing twinning models. For non-crystalline samples, employ solid-state NMR or Raman spectroscopy to probe local geometry .

Q. What strategies are effective in resolving ambiguities in the nitro group's orientation within the pyrazole ring observed in crystallographic studies?

- Methodology : Perform Hirshfeld surface analysis to assess intermolecular interactions (e.g., O–H···N hydrogen bonds influencing nitro orientation). Use SHELXL’s PART command to model disorder, assigning occupancy factors to alternative positions. Validate with residual density maps (Δρ < 0.3 eÅ⁻³). If ambiguity persists, synthesize isotopically labeled analogs (¹⁵N/²H) for neutron diffraction .

Q. How can reaction mechanisms involving this compound be elucidated, particularly in the context of nitro group reactivity?

- Methodology : Conduct kinetic studies under varying conditions (pH, solvent polarity). Use ¹⁵N-labeled nitro groups to track intermediates via NMR. For example, monitor nitro-to-amine reduction using Pd/C/H₂ or Zn/HCl, identifying intermediates via LC-MS. Computational studies (e.g., transition state modeling with Gaussian) can reveal activation barriers for nitro displacement reactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. XRD) regarding substituent positions on the pyrazole ring?

- Methodology :

- NMR : Compare coupling constants (³JHH) to infer substituent proximity (e.g., 3,5-dimethyl groups show splitting patterns distinct from 4-nitro).

- XRD : Measure dihedral angles between pyrazole and adjacent rings; deviations >10° suggest steric strain or misassignment.

- Hybrid Approach : Use NOESY/ROESY to detect spatial correlations between methyl protons and nitro groups, resolving regiochemical ambiguities .

Experimental Design

Q. What crystallization conditions favor high-quality single crystals of this compound for XRD analysis?

Q. How can researchers optimize regioselectivity during pyrazole functionalization (e.g., nitration vs. alkylation)?

- Methodology : Control electronic effects using directing groups (e.g., –NO₂ deactivates the ring, favoring nitration at the 4-position). Employ Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution. For alkylation, use bulky bases (e.g., LDA) to direct substitution to less hindered positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.